
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, also known as PTM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTM has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
Antagonist Potencies in Alpha(2C)-Adrenoceptor
A series of 4-aminoquinolines, which include compounds structurally related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, demonstrated antagonist potencies against the alpha(2C)-adrenoceptor. These compounds showed selectivity over other subtypes, with some exhibiting high potency and selectivity for the alpha(2C)-adrenoceptor. Critical structural features were identified, such as a substituent in the 3-position of the quinoline ring, which is essential for this activity (Höglund et al., 2006).
Spectroscopic Properties in Various Solvents
The electronic absorption, excitation, and fluorescence properties of quinoline derivatives, including those similar to the compound , were investigated in different solvents. These studies provided insights into the excited-states and fluorescence characteristics of these compounds, useful for understanding their behavior in various environments (Al-Ansari, 2016).
Tubulin Polymerization Inhibition in Cancer Cells
Quinoline derivatives, closely related to (4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone, have been shown to inhibit tubulin polymerization in cancer cell lines, including lung and prostate cancer. These compounds not only exhibited significant antiproliferative activity but also induced cell cycle arrest and apoptosis, demonstrating potential as anticancer agents (Srikanth et al., 2016).
Novel Synthesis Methods
Innovative methods for synthesizing quinoline derivatives, including those similar to the compound of interest, have been developed. These methods often involve solvent-free conditions and microwave-assisted synthesis, contributing to the efficient production of such compounds, which is crucial for research and potential therapeutic applications (Nandeshwarappa et al., 2005).
Antimicrobial Activity
Some derivatives of 3-phenylamino-2-thioxo-3H-quinazolin-4-one, a compound structurally related to the one , have been evaluated for their antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating potential for antimicrobial applications (Saleh et al., 2004).
Propiedades
IUPAC Name |
(4-anilinoquinolin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)17-14-21-18-9-5-4-8-16(18)19(17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITLWYDVFAZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylamino)quinolin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

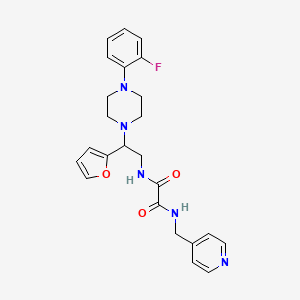
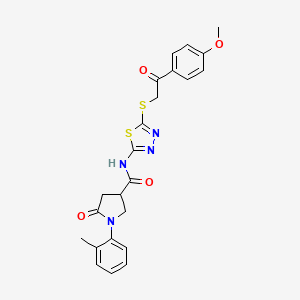
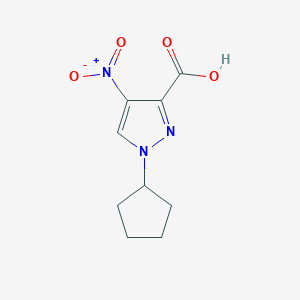
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
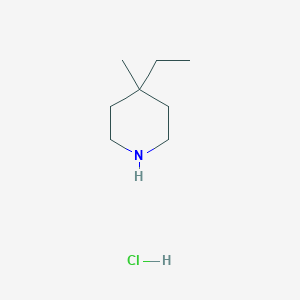
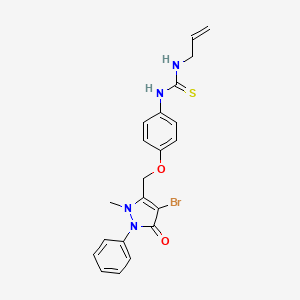
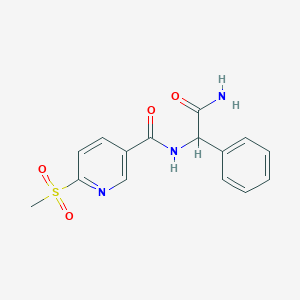
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
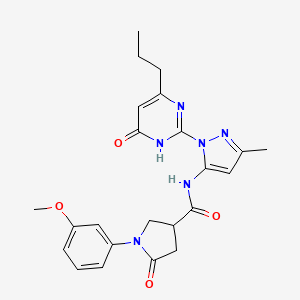
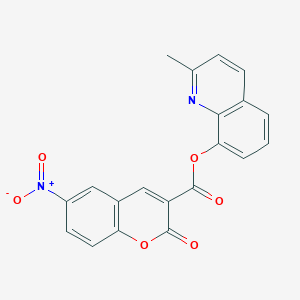
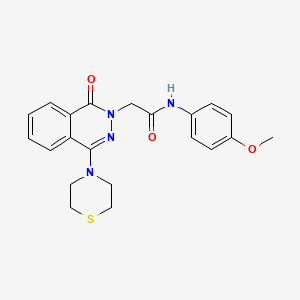
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
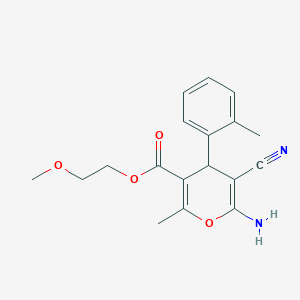
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)